1-Hydroxy-2-methoxyanthraquinone

Description

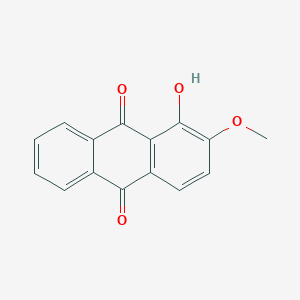

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-2-methoxyanthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c1-19-11-7-6-10-12(15(11)18)14(17)9-5-3-2-4-8(9)13(10)16/h2-7,18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQWRZGQEZAOPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208759 |

Source

|

| Record name | 1-Hydroxy-2-methoxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6003-11-8 |

Source

|

| Record name | Alizarin 2-methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6003-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-2-methoxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006003118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2-methoxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Hydroxy-2-methoxyanthraquinone: Discovery, Natural Sources, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-hydroxy-2-methoxyanthraquinone, a naturally occurring anthraquinone with significant therapeutic potential. This document delves into the compound's discovery, its prevalence in various natural sources, and the intricate biosynthetic pathways responsible for its formation. Furthermore, it offers detailed methodologies for its extraction, isolation, and characterization, underpinned by scientific principles. The guide also explores the compound's diverse biological activities, including its antimicrobial and antioxidant properties, and discusses its potential applications in drug development. This work is intended to serve as an authoritative resource for researchers and scientists engaged in natural product chemistry, pharmacology, and medicinal chemistry.

Introduction: The Emergence of a Bioactive Anthraquinone

This compound is a member of the vast family of anthraquinones, a class of aromatic compounds based on the anthracene skeleton. These compounds are widely distributed in the plant kingdom, as well as in fungi and lichens, and are known for their vibrant colors and diverse pharmacological activities. While the historical use of anthraquinone-containing plants in traditional medicine is well-documented, the systematic investigation of individual compounds like this compound is a more recent endeavor. Its discovery and subsequent characterization have been driven by the continuous search for novel bioactive molecules with therapeutic potential. This guide aims to consolidate the current scientific knowledge on this promising compound, providing a foundation for future research and development.

Natural Occurrence and Distribution

This compound has been identified in a variety of natural sources, predominantly within the plant kingdom, and to a lesser extent, in fungi. The Rubiaceae family, in particular, stands out as a rich source of this and other related anthraquinones.[1]

Plant Sources

The distribution of this compound is most prominent in the roots of several species of the Morinda and Rubia genera.[1][2] These plants have a long history of use in traditional medicine systems across various cultures.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Morinda officinalis | Rubiaceae | Roots | [1][2] |

| Morinda citrifolia (Noni) | Rubiaceae | Roots | [3] |

| Rubia cordifolia (Manjistha) | Rubiaceae | Roots | |

| Damnacanthus indicus | Rubiaceae | Roots | [1] |

Table 1: Prominent Plant Sources of this compound

The concentration of this compound can vary depending on the plant species, geographical location, and harvesting time. In many of these plants, it co-exists with a variety of other anthraquinone derivatives.

Fungal Sources

While less common than in plants, some fungal species have also been reported to produce this compound. The biosynthesis of anthraquinones in fungi often follows a different pathway compared to plants, leading to a diverse array of structures. The exploration of fungal endophytes and marine-derived fungi continues to be a promising avenue for the discovery of novel anthraquinone producers.

Biosynthesis: A Tale of Two Pathways

The biosynthesis of the anthraquinone core structure in nature primarily follows two distinct pathways: the polyketide pathway and the shikimate pathway. The operational pathway is largely dependent on the organism.

The Shikimate Pathway in Rubiaceae

In plants of the Rubiaceae family, the biosynthesis of this compound proceeds through the shikimate pathway, which is a more complex route than the polyketide pathway. This pathway utilizes intermediates from both the shikimate and the mevalonate (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

Figure 1: General overview of the shikimate pathway leading to anthraquinones in Rubiaceae.

The key steps involve the condensation of chorismic acid (derived from the shikimate pathway) with α-ketoglutarate to form o-succinylbenzoic acid (OSB). OSB is then activated and cyclizes with isopentenyl pyrophosphate (IPP), an isoprenoid unit derived from the MVA or MEP pathway, to form a naphthoquinone intermediate. Subsequent cyclization and aromatization steps lead to the formation of the core anthraquinone skeleton. Finally, a series of "tailoring" enzymatic reactions, such as hydroxylation and methylation, modify the core structure to yield this compound.

The Polyketide Pathway

In contrast, many fungi and some plant families utilize the polyketide pathway. This pathway involves the sequential condensation of acetate units (in the form of acetyl-CoA and malonyl-CoA) by a polyketide synthase (PKS) enzyme to form a poly-β-keto chain. This chain then undergoes a series of cyclization and aromatization reactions to form the anthraquinone scaffold.

Extraction, Isolation, and Purification: A Methodological Approach

The isolation of this compound from its natural sources requires a systematic and multi-step approach to separate it from a complex mixture of other secondary metabolites.

Figure 2: A representative workflow for the isolation and purification of this compound.

Experimental Protocol: Isolation from Morinda officinalis

The following protocol is a representative example of the isolation of this compound from the roots of Morinda officinalis.[4]

Step 1: Extraction

-

The dried and powdered roots of M. officinalis (e.g., 6 kg) are subjected to extraction with 75% ethanol under reflux. This process is typically repeated three times to ensure exhaustive extraction.

-

The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Causality: The use of a polar solvent like aqueous ethanol is effective for extracting a broad range of secondary metabolites, including anthraquinones. Refluxing increases the efficiency of the extraction process.

Step 2: Liquid-Liquid Partitioning

-

The crude extract is suspended in water and partitioned with a non-polar solvent such as chloroform.

-

The chloroform layer, which will contain the less polar compounds including many anthraquinones, is collected and concentrated to dryness.

Causality: This step serves to fractionate the crude extract based on polarity, enriching the chloroform fraction with the target anthraquinones while removing highly polar compounds like sugars and some glycosides.

Step 3: Column Chromatography

-

The crude chloroform extract is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

Causality: Silica gel chromatography separates compounds based on their polarity. The gradient elution allows for the sequential separation of compounds with increasing polarity. TLC is a rapid and effective tool for monitoring the separation and identifying the fractions of interest.

Step 4: Preparative High-Performance Liquid Chromatography (HPLC)

-

Fractions enriched with the target compound are pooled and further purified by preparative HPLC.

-

A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.[5]

Causality: Preparative HPLC offers high-resolution separation, which is crucial for obtaining the compound in high purity, separating it from closely related structural analogs.

Step 5: Crystallization

-

The purified fractions from HPLC are concentrated, and the compound is crystallized from a suitable solvent or solvent mixture (e.g., methanol/water).

Causality: Crystallization is the final step to obtain the compound in a highly pure, crystalline form, which is ideal for structural elucidation and biological testing.

Structural Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

1H NMR (Proton NMR): The 1H NMR spectrum would be expected to show signals for the aromatic protons on the anthraquinone core, a singlet for the methoxy group protons, and a downfield-shifted singlet for the hydroxyl proton, which may be broad.

13C NMR (Carbon NMR): The 13C NMR spectrum would display signals for all 15 carbon atoms in the molecule, including the two carbonyl carbons at downfield chemical shifts, the carbons of the aromatic rings, and the carbon of the methoxy group.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals.

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify adjacent protons in the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for establishing the connectivity of the entire molecule, including the positions of the hydroxyl and methoxy groups.[7]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, which can be used to confirm the molecular formula (C15H10O4). The fragmentation pattern observed in the MS/MS spectrum can provide further structural information.[8][9]

Chemical Synthesis

The chemical synthesis of this compound, like other hydroxyanthraquinones, can be achieved through several routes, with the Friedel-Crafts acylation being a common and versatile method.[10]

A plausible synthetic route would involve the Friedel-Crafts reaction between phthalic anhydride and a suitably substituted benzene derivative, such as 2-methoxyphenol. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl3). The initial acylation product would then undergo cyclization to form the anthraquinone skeleton.

Biological Activities and Potential Applications

This compound has been reported to exhibit a range of biological activities, making it a compound of interest for drug discovery and development.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogenic bacteria.[3][11] The mechanism of action for anthraquinones often involves the disruption of the bacterial cell wall and membrane, leading to increased permeability and leakage of cellular contents.[4][12] They can also interfere with bacterial nucleic acid and protein synthesis and inhibit key metabolic pathways.[12]

Antioxidant Activity

Like many phenolic compounds, this compound possesses antioxidant properties.[11] The antioxidant activity of hydroxyanthraquinones is generally attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The position and number of hydroxyl groups on the anthraquinone ring influence the antioxidant potential.

Other Biological Activities

In addition to its antimicrobial and antioxidant effects, this compound has been investigated for other potential therapeutic applications, including anti-inflammatory and anti-osteoporotic activities.[4] Further research is needed to fully elucidate the mechanisms underlying these effects and to evaluate its efficacy and safety in preclinical and clinical studies.

Conclusion and Future Perspectives

This compound is a naturally occurring anthraquinone with a well-established presence in several medicinal plants of the Rubiaceae family. Its biosynthesis via the shikimate pathway in these plants has been a subject of scientific interest. The methodologies for its isolation and characterization are well-defined, providing a solid foundation for further research. The demonstrated antimicrobial, antioxidant, and other biological activities highlight the therapeutic potential of this compound.

Future research should focus on several key areas:

-

Optimization of Extraction and Purification: Developing more efficient and scalable methods for the isolation of this compound from its natural sources.

-

Elucidation of Mechanisms of Action: In-depth studies to unravel the precise molecular mechanisms underlying its various biological activities.

-

In Vivo Studies: Conducting comprehensive preclinical in vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile.

-

Synthetic Analogs: The synthesis and biological evaluation of structural analogs of this compound to explore structure-activity relationships and potentially develop more potent and selective therapeutic agents.

This in-depth technical guide serves as a valuable resource for the scientific community, providing the necessary foundational knowledge to stimulate further investigation into the promising therapeutic applications of this compound.

References

-

Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. (n.d.). PubMed Central. [Link]

-

Antiosteoporotic Activity of Anthraquinones from Morinda officinalis on Osteoblasts and Osteoclasts. (n.d.). PubMed Central. [Link]

-

[Anthraquinones isolated from Morinda officinalis and Damnacanthus indicus]. (1992). PubMed. [Link]

-

Antibacterial and Antioxidant Properties of Anthraquinones Fractions from Morinda Citrifolia Fruit. (2018). Brieflands. [Link]

-

[Anthraquinones isolated from Morinda officinalis and Damnacanthus indicus]. (1992). PubMed. [Link]

-

Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.). [Link]

-

2-Hydroxy-1-methoxyanthraquinone monohydrate. (n.d.). PubMed Central. [Link]

-

Separation of 1-Hydroxy-4-((2-methoxyphenyl)amino)anthraquinone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

-

Isolation and Characterization of para-hydroxy quinone from Morinda Pubescence leaves. (n.d.). [Link]

-

Isolation and structural elucidation of chemical constituents from the fruits of Morinda citrifolia Linn. (n.d.). ResearchGate. [Link]

-

Isolation and synthesis of anthraquinones and related compounds of Rubia cordifolia. (n.d.). ResearchGate. [Link]

-

Isolation of anthraquinone derivatives from Rubia cordifolia (Rubiaceae) and their bioactivities against plant pathogenic microorganisms. (2024). PubMed. [Link]

-

A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. (n.d.). SciELO. [Link]

-

1H NMR spectroscopic data of compounds 1-8 a . (n.d.). ResearchGate. [Link]

-

METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2021). Journal of Chemistry and Technologies. [Link]

-

A Validated RP-HPLC Method Development for Determination of Anthraquinone Marker from the Roots of Rubia cordifolia Linn. (2011). RJPT. [Link]

-

Leveraging the HMBC to Facilitate Metabolite Identification. (2022). UNL | Powers Group - University of Nebraska–Lincoln. [Link]

-

1H (300 MHz) and 13C NMR (75 MHz) spectral data of compound 1 and 2 in CDCl3. (n.d.). ResearchGate. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

-

Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. (n.d.). PubMed Central. [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

-

PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). PubMed Central. [Link]

-

7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]

-

Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra. (2022). PubMed Central. [Link]

Sources

- 1. [Anthraquinones isolated from Morinda officinalis and Damnacanthus indicus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antiosteoporotic Activity of Anthraquinones from Morinda officinalis on Osteoblasts and Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. Antimicrobial Mechanism of Hydroquinone [pubmed.ncbi.nlm.nih.gov]

- 8. Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 11. brieflands.com [brieflands.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthetic Pathway of 1-Hydroxy-2-methoxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Hydroxy-2-methoxyanthraquinone is a naturally occurring anthraquinone found in several plant species, notably within the Rubiaceae family, such as Rubia tinctorum (madder) and Morinda citrifolia (noni).[1][2] These compounds are of significant interest due to their historical use as dyes and their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] This guide provides a comprehensive technical overview of the biosynthetic pathway leading to this compound, focusing on the chorismate/o-succinylbenzoic acid (OSB) pathway, which is the primary route in higher plants.[4] It details the core enzymatic steps, key intermediates, regulatory mechanisms, and the subsequent tailoring reactions. Furthermore, this document provides field-proven experimental methodologies for pathway elucidation, designed to equip researchers with the foundational knowledge required for further investigation and potential biotechnological applications.

Part 1: Foundational Biosynthetic Routes to Anthraquinones

Anthraquinones in nature are synthesized via two principal and evolutionarily distinct pathways. The choice of pathway dictates the substitution pattern of the final molecule.

-

The Polyketide Pathway: Prevalent in fungi, bacteria, and some plants, this route involves the head-to-tail condensation of acetate units (derived from acetyl-CoA and malonyl-CoA) to form a linear poly-β-ketoacyl chain. This chain subsequently undergoes intramolecular cyclization and aromatization reactions, typically catalyzed by Type II polyketide synthases (PKS), to form the tricyclic anthraquinone core. This pathway characteristically produces anthraquinones with substituents on both outer rings (e.g., emodin).

-

The Chorismate/o-Succinylbenzoic Acid (OSB) Pathway: This is the dominant pathway in higher plants, particularly in the Rubiaceae family, for producing what are known as Rubia-type anthraquinones.[4][5] This pathway uniquely utilizes precursors from both the shikimate and the tricarboxylic acid (TCA) cycle. A key feature of this route is that it typically results in anthraquinones substituted on only one of the outer rings.[6] Given that this compound is found in Rubiaceae plants and has a substitution pattern consistent with this pathway, the OSB route is its established biosynthetic origin.[1][4]

Part 2: The Core Chorismate/OSB Pathway

The biosynthesis of the anthraquinone core via this pathway is a multi-step enzymatic cascade that assembles the molecule from distinct metabolic pools. Rings A and B of the anthraquinone skeleton are derived from chorismic acid and α-ketoglutarate, while Ring C is formed via the terpenoid pathway.[7][8]

Step 1: Committing Chorismate to the Pathway

The journey begins with chorismate , the final product of the shikimate pathway, which serves as a critical branch-point between primary and secondary metabolism.[9]

-

Reaction: Chorismate is isomerized to isochorismate.

-

Enzyme: Isochorismate Synthase (ICS) (EC 5.4.99.6).

-

Mechanistic Insight: This enzymatic step is the crucial commitment and primary regulatory point of the pathway.[10] By converting chorismate to isochorismate, the cell diverts this versatile precursor away from the synthesis of aromatic amino acids (phenylalanine, tyrosine, tryptophan) and toward specialized metabolism.[11][12] The activity of ICS is often correlated with the rate of anthraquinone accumulation, indicating its gatekeeper role.[10] In plants like Arabidopsis, ICS is a plastid-localized, stromal protein.[11][13]

Step 2: Formation of the Naphthoate Precursor Skeleton

-

Reaction: Isochorismate undergoes a Michael-type addition with the carbanion of decarboxylated α-ketoglutarate, followed by cyclization and dehydration to form o-succinylbenzoic acid (OSB) .

-

Enzyme: o-Succinylbenzoate Synthase (OSBS) (EC 4.2.1.113).[14]

-

Cofactors: Thiamine diphosphate (TPP) and a divalent cation (Mg²⁺ or Mn²⁺).[7][14]

-

Mechanistic Insight: This complex reaction is a cornerstone of the pathway. TPP is essential for the non-oxidative decarboxylation of α-ketoglutarate, generating a nucleophilic carbanion. This attacks isochorismate, leading to the formation of an intermediate, (1R,6R)-6-hydroxy-2-succinylcyclohexa-2,4-diene-1-carboxylate (SHCHC), which is then dehydrated by OSBS to yield the aromatic OSB.[14][15] The discovery of this reaction, elucidated through cell-free enzyme preparations from bacteria and plant cell cultures, was pivotal in confirming the pathway's divergence from primary metabolism.[16]

Step 3: Activation for Intramolecular Cyclization

-

Reaction: The aliphatic carboxyl group of OSB is activated by conversion to a high-energy thioester, forming o-succinylbenzoyl-CoA (OSB-CoA) .

-

Enzyme: o-Succinylbenzoate-CoA Ligase (OSB-CoA Ligase) (EC 6.2.1.26).[17]

-

Mechanistic Insight: This activation step is a classic biochemical strategy. The formation of the CoA thioester significantly increases the electrophilicity of the carbonyl carbon. This is a thermodynamic prerequisite for the subsequent intramolecular Friedel-Crafts-type acylation, which would otherwise be energetically unfavorable. The enzyme hydrolyzes ATP to AMP and pyrophosphate to drive the reaction forward.[18]

Step 4: Formation of the Naphthoquinone Core

-

Reaction: OSB-CoA undergoes an intramolecular cyclization and aromatization to form 1,4-dihydroxy-2-naphthoic acid (DHNA) .

-

Enzyme: Naphthoate Synthase .

-

Mechanistic Insight: This cyclization reaction forms the bicyclic naphthoate ring system, which constitutes rings A and B of the final anthraquinone. The exact enzymatic machinery for this step in plants is less characterized than the bacterial equivalent but is a critical step in forming the core structure.[19]

Step 5: Building the Third Ring (Ring C)

-

Reaction: The DHNA core is prenylated using a C5 isoprene unit.

-

Enzyme: DHNA Prenyltransferase (a member of the UbiA superfamily).[20][21]

-

Prenyl Donor: Dimethylallyl pyrophosphate (DMAPP). DMAPP is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids of Rubiaceae species.[21]

-

Mechanistic Insight: The prenylation of DHNA is the first specific step that commits the pathway exclusively to quinone synthesis and is a key branching point.[20] The prenyltransferase catalyzes the attachment of the five-carbon DMAPP group to the DHNA ring. This is followed by a series of cyclization, decarboxylation, and oxidation steps to form the final tricyclic anthraquinone skeleton. Recent research in Rubia cordifolia has identified a specific prenyltransferase, RcDT1, that catalyzes this key reaction.[20][21]

The overall flow from primary metabolism to the core anthraquinone skeleton is depicted below.

Part 3: Final Tailoring Steps to this compound

The generic anthraquinone core produced by the main pathway must undergo final modifications, or "tailoring," to yield the specific target molecule. These reactions are typically catalyzed by enzymes with high substrate specificity.

-

Hydroxylation: The introduction of the hydroxyl group at the C-1 position is likely catalyzed by a cytochrome P450 monooxygenase (P450) . These enzymes are famously versatile in plant secondary metabolism, often responsible for the hydroxylation of aromatic rings.

-

O-Methylation: The formation of the methoxy group at the C-2 position is catalyzed by an O-methyltransferase (OMT) . This reaction almost certainly uses S-adenosyl-L-methionine (SAM) as the methyl donor, transferring the methyl group to a hydroxyl precursor at the C-2 position.

The precise order of these events—hydroxylation followed by methylation, or vice versa—can vary and must be determined experimentally for the specific plant and pathway. It is plausible that a 1,2-dihydroxyanthraquinone intermediate is first formed, followed by a regioselective methylation at the 2-position.

Part 4: Experimental Methodologies for Pathway Elucidation

Validating a proposed biosynthetic pathway requires rigorous experimental evidence. The characterization of enzymes using cell-free extracts is a foundational technique that provides direct proof of a specific biochemical transformation.[22]

Workflow: Enzyme Assay for OSB-CoA Ligase

This workflow outlines the process for measuring the activity of OSB-CoA Ligase, a critical enzyme that activates OSB for cyclization.[17][18] The assay indirectly measures the formation of OSB-CoA.

Detailed Protocol: OSB-CoA Ligase Activity Assay

This protocol is a self-validating system designed to confirm the ATP- and CoA-dependent conversion of OSB to OSB-CoA.

1. Preparation of Crude Enzyme Extract: a. Harvest 5-10 g of fresh plant material (e.g., filtered cell suspension cultures of Rubia or Morinda) and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Homogenize the powder in 2-3 volumes of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10% glycerol, 14 mM 2-mercaptoethanol, 1 mM PMSF, and 2% w/v Polyvinylpolypyrrolidone (PVPP) to remove phenolics). d. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. e. Carefully collect the supernatant, which contains the soluble proteins, and keep it on ice. This is the crude enzyme extract. f. Determine the total protein concentration using a Bradford assay to normalize enzyme activity.

2. Enzyme Assay Reaction: a. Prepare a master mix of the reaction buffer. For a final volume of 100 µL, the final concentrations should be: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 0.5 mM Coenzyme A, and 0.2 mM o-succinylbenzoic acid. b. Set up control reactions to ensure the system is self-validating:

- Negative Control 1 (No Enzyme): Replace enzyme extract with extraction buffer.

- Negative Control 2 (No ATP): Omit ATP from the reaction mix.

- Negative Control 3 (No CoA): Omit Coenzyme A from the reaction mix.

- Negative Control 4 (No OSB): Omit the substrate, o-succinylbenzoic acid. c. To initiate the reactions, add 10-50 µg of crude protein extract to the pre-warmed reaction mixes. d. Incubate all tubes at 30°C for a defined period (e.g., 30 minutes). e. Stop the reaction by adding 10 µL of 10% formic acid or another strong acid.

3. Product Detection and Quantification: a. Centrifuge the quenched reactions at high speed for 10 minutes to pellet precipitated proteins. b. Transfer the supernatant to an HPLC vial for analysis. c. Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[23][24][25] d. Monitor the specific mass transition for OSB-CoA. The product should only be detected in the complete reaction and be absent or at background levels in all negative controls. e. Quantify the amount of OSB-CoA formed against a standard curve generated with an authentic OSB-CoA standard. Enzyme activity can then be expressed as nmol of product formed per mg of protein per minute.

Part 5: Summary of Key Enzymes

The table below summarizes the core enzymes discussed in the Chorismate/OSB pathway.

| Enzyme Name | EC Number | Substrate(s) | Product(s) | Required Cofactor(s) |

| Isochorismate Synthase (ICS) | 5.4.99.6 | Chorismate | Isochorismate | None |

| o-Succinylbenzoate Synthase (OSBS) | 4.2.1.113 | Isochorismate, α-Ketoglutarate | o-Succinylbenzoic Acid | TPP, Mg²⁺/Mn²⁺ |

| OSB-CoA Ligase | 6.2.1.26 | o-Succinylbenzoic Acid, CoA | OSB-CoA | ATP, Mg²⁺ |

| DHNA Prenyltransferase | - | DHNA, DMAPP | Prenylated Naphthoate | Mg²⁺ |

References

-

Regulation of anthraquinone biosynthesis in cell cultures of Morinda citrifolia. Planta. Available at: [Link]

-

Investigating Plant Biosynthetic Pathways Using Heterologous Gene Expression: Yeast as a Heterologous Host. Methods in Molecular Biology. Available at: [Link]

-

Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview. MDPI. Available at: [Link]

-

Nanoparticle Formulation Generated from DDGS and Its Anthraquinone Synthesis Elicitation in Rubia tinctorum Hairy Roots. MDPI. Available at: [Link]

-

o-Succinylbenzoate synthase. Grokipedia. Available at: [Link]

-

Polyketide pathway for the biosynthesis of anthraquinones. ResearchGate. Available at: [Link]

-

Red, redder, madder. Analysis and isolation of anthraquinones from madder roots (Rubia tinctorum). SciSpace. Available at: [Link]

-

The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones in Rubia cordifolia. bioRxiv. Available at: [Link]

-

The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones in Rubia cordifolia. bioRxiv. Available at: [Link]

-

Biosynthetic pathways leading to anthraquinones in the Rubiaceae. ResearchGate. Available at: [Link]

-

Evolution of enzymatic activity in the enolase superfamily: functional studies of the promiscuous o-succinylbenzoate synthase from Amycolatopsis. PubMed. Available at: [Link]

-

o-Succinylbenzoate—CoA ligase. Wikipedia. Available at: [Link]

-

Schematic representation of biosynthesis of anthraquinones through a chorismate pathway. ResearchGate. Available at: [Link]

-

Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products. MDPI. Available at: [Link]

-

RED, REDDER, MADDER Analysis and isolation of anthraquinones from madder roots (Rubia tinctorum). WUR eDepot. Available at: [Link]

-

Biosynthesis of O-Succinylbenzoic Acid. I: Cell Free Synthesis of O-Succinylbenzoic Acid From Isochorismic Acid in Enzyme Preparations From Vitamin K Producing Bacteria. PubMed. Available at: [Link]

-

o-Succinylbenzoate: coenzyme A ligase, an enzyme involved in menaquinone (vitamin K2) biosynthesis, displays broad specificity. PubMed. Available at: [Link]

-

Heterelogous Expression of Plant Genes. PMC. Available at: [Link]

-

A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship.org. Available at: [Link]

-

1-Hydroxy-2-methylanthraquinone. BioPush. Available at: [Link]

-

C. RUBIA TINCTORUM, MORINDA OFFICINALIS AND ANTHRAQUINONES 1. Exposure Data. IARC Publications. Available at: [Link]

- Enzymes of Secondary Metabolism. Google Books.

-

Induction of extracellular matrix synthesis in normal human fibroblasts by anthraquinone isolated from Morinda citrifolia (Noni) fruit. PubMed. Available at: [Link]

-

Morinda citrifolia (Noni) Fruit ± Phytochemistry, Pharmacology, Safety. Thieme Connect. Available at: [Link]

-

Arabidopsis Isochorismate Synthase Functional in Pathogen-induced Salicylate Biosynthesis Exhibits Properties Consistent with a Role in Diverse Stress Responses. Semantic Scholar. Available at: [Link]

-

Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential. MDPI. Available at: [Link]

-

A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. ResearchGate. Available at: [Link]

-

Enzyme assay techniques and protocols. ResearchGate. Available at: [Link]

-

A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways. PMC. Available at: [Link]

-

Arabidopsis isochorismate synthase functional in pathogen-induced salicylate biosynthesis exhibits properties consistent with a role in diverse stress responses. PubMed. Available at: [Link]

-

In-depth analysis of isochorismate synthase-derived metabolism in plant immunity: Identification of meta-substituted benzoates and salicyloyl-malate. PubMed. Available at: [Link]

-

Anthraquinone content in noni (Morinda citrifolia L.). WashU Medicine Research Profiles. Available at: [Link]

-

Enzyme Assay Protocol. San Diego State University. Available at: [Link]

-

In-depth analysis of isochorismate synthase-derived metabolism in plant immunity: Identification of meta-substituted benzoates and salicyloyl-malate. ResearchGate. Available at: [Link]

-

Isochorismate Synthase Enzymes in Arabidopsis. eScholarship. Available at: [Link]

-

Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts. PMC. Available at: [Link]

-

Heterologous expression of bacterial natural product biosynthetic pathways. Semantic Scholar. Available at: [Link]

-

Showing 1-Hydroxy-2-methylanthraquinone (PHY0169415). PhytoBank. Available at: [Link]

-

1-Hydroxy-2-methylanthraquinone. ChemSrc. Available at: [Link]

-

METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (LC/MS). Protocols.io. Available at: [Link]

-

The shikimate pathway: gateway to metabolic diversity. PMC. Available at: [Link]

-

Activity Assay for Plant Mitochondrial Enzymes. Springer Nature Experiments. Available at: [Link]

-

Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants. ScienceOpen. Available at: [Link]

Sources

- 1. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Hydroxy-2-methylanthraquinone | CAS#:6268-09-3 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of anthraquinone biosynthesis in cell cultures of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Isochorismate Synthase Enzymes in Arabidopsis [escholarship.org]

- 13. Arabidopsis isochorismate synthase functional in pathogen-induced salicylate biosynthesis exhibits properties consistent with a role in diverse stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. grokipedia.com [grokipedia.com]

- 15. Evolution of enzymatic activity in the enolase superfamily: functional studies of the promiscuous o-succinylbenzoate synthase from Amycolatopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biosynthesis of o-succinylbenzoic acid. I: Cell free synthesis of o-succinylbenzoic acid from isochorismic acid in enzyme preparations from vitamin K producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]

- 18. o-Succinylbenzoate: coenzyme A ligase, an enzyme involved in menaquinone (vitamin K2) biosynthesis, displays broad specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scienceopen.com [scienceopen.com]

- 20. biorxiv.org [biorxiv.org]

- 21. biorxiv.org [biorxiv.org]

- 22. Enzymes of Secondary Metabolism - Google 圖書 [books.google.com.hk]

- 23. escholarship.org [escholarship.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 1-Hydroxy-2-methoxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 1-Hydroxy-2-methoxyanthraquinone (CAS No. 6003-11-8), a substituted anthraquinone of significant interest in medicinal chemistry and materials science. This document is structured to deliver not just raw data, but also the scientific rationale behind the experimental determination of these properties, offering a robust resource for researchers in drug discovery and chemical synthesis. We delve into the structural, spectroscopic, and thermodynamic characteristics of this molecule, providing both established data and detailed, field-proven experimental protocols. The interplay between the hydroxyl and methoxy substituents on the anthraquinone scaffold creates a unique electronic and steric environment, profoundly influencing its solubility, acidity, and spectral behavior. Understanding these properties is paramount for predicting its bioavailability, designing novel derivatives, and developing analytical methodologies for its quantification.

Introduction: The Significance of Substituted Anthraquinones

Substituted anthraquinones are a prominent class of organic compounds built upon the foundational 9,10-anthraquinone core.[1] Their planar aromatic structure and capacity for chemical modification have made them a focal point of research for decades. In the realm of drug development, anthraquinone derivatives are the backbone of several clinically vital anticancer agents, including doxorubicin and mitoxantrone. Their therapeutic efficacy is often attributed to their ability to intercalate with DNA and inhibit topoisomerase II. The biological activity and pharmacokinetic profile of these compounds are intrinsically linked to their physicochemical properties. Parameters such as solubility, lipophilicity (LogP), and acidity (pKa) are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

This compound, also known as alizarin-2-methyl ether, presents a fascinating case study. The presence of a hydroxyl group at the C1 position and a methoxy group at the C2 position introduces asymmetry and specific electronic effects that modulate the properties of the anthraquinone core. This guide will systematically explore these properties, providing a detailed understanding of this molecule for its effective application in research and development.

Molecular Structure and Identification

A fundamental understanding of the molecular architecture of this compound is the cornerstone for interpreting its chemical behavior.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 1-hydroxy-2-methoxyanthracene-9,10-dione | [1] |

| Synonyms | Alizarin 2-methyl ether, 1-Hydroxy-2-methoxy-9,10-anthracenedione | |

| CAS Number | 6003-11-8 | [1] |

| Molecular Formula | C₁₅H₁₀O₄ | [1] |

| Molecular Weight | 254.24 g/mol | [1] |

Structural Elucidation: X-ray Crystallography

The precise three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction for its monohydrate form, 2-Hydroxy-1-methoxyanthraquinone monohydrate (a valid alternative nomenclature).[2] This technique provides unambiguous proof of its structure, including bond lengths, bond angles, and crystal packing.

The anthraquinone ring system is nearly planar, a characteristic feature that facilitates π-π stacking interactions in the solid state.[2] The crystal structure reveals a network of intermolecular hydrogen bonds involving the hydroxyl group, the carbonyl groups, and the water molecule of crystallization, which significantly influences its melting point and solubility.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the fundamental steps for determining the crystal structure of a small molecule like this compound.

-

Crystal Growth (Self-Validating Step): High-quality single crystals are paramount. Slow evaporation of a saturated solution is a common and effective method.

-

Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) to near saturation at a slightly elevated temperature.

-

Allow the solvent to evaporate slowly and undisturbed at room temperature. The formation of well-defined, transparent crystals indicates a successful crystallization. The quality of the diffraction pattern is the ultimate validation of the crystal quality.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Center the crystal in the X-ray beam of a diffractometer.

-

Collect diffraction data by rotating the crystal and recording the diffraction pattern at various orientations.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Refine the atomic coordinates and thermal parameters against the experimental data to achieve the best possible fit.

-

Logical Relationship: Structure and Properties

Caption: Methodologies for determining the pKa of this compound.

Experimental Protocol: Spectrophotometric pKa Determination

-

Procedure:

-

Prepare a series of buffer solutions with a range of pH values.

-

Prepare a solution of this compound in each buffer solution.

-

Record the UV-Vis spectrum of each solution.

-

Plot the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH.

-

The pKa is the pH at the midpoint of the resulting sigmoidal curve.

-

Biological and Pharmacological Context

This compound and its analogs have demonstrated a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. [3]The physicochemical properties detailed in this guide are fundamental to understanding and predicting these activities. For instance, the molecule's LogP value influences its ability to penetrate microbial cell walls, while its ability to participate in hydrogen bonding can affect its interaction with biological targets such as enzymes and receptors.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. By integrating established data with detailed experimental protocols and scientific explanations, this document serves as a valuable resource for researchers in the fields of chemistry, pharmacology, and materials science. A thorough understanding of these properties is crucial for the rational design of new therapeutic agents and functional materials based on the versatile anthraquinone scaffold.

References

-

Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. SpringerPlus, 3(1), 233. [Link]

-

PhytoBank. (2015). Showing 1-Hydroxy-2-methylanthraquinone (PHY0169415). [Link]

-

Xu, Y. J., et al. (2009). 2-Hydroxy-1-methoxyanthraquinone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1523. [Link]

-

Chemsrc. (2025). 1-Hydroxy-2-methylanthraquinone. [Link]

-

Huang, A., et al. (2021). Solubilities of 1,8-dihydroxyanthraquinone in water, organic solvents... ResearchGate. [Link]

-

Push Bio-technology. (n.d.). 1-Hydroxy-2-methylanthraquinone. [Link]

-

PubChem. (n.d.). 1-Hydroxyanthraquinone. [Link]

-

PubChem. (n.d.). 1-Amino-4-hydroxyanthraquinone. [Link]

-

PubChem. (n.d.). 1-Hydroxy-2-methoxy-3-methyl-anthraquinone. [Link]

-

PubChem. (n.d.). 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside. [Link]

-

PhytoBank. (2015). Showing 1-hydroxy-3-methoxy-6-methyl-9,10-anthraquinone (PHY0034611). [Link]

-

Myrvold, B. O., & Klaeboe, P. (1985). Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents. Acta Chemica Scandinavica, 39a, 733-741. [Link]

-

NIST. (n.d.). Danthron. In NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectroscopic data of compounds 1-8 a. [Link]

-

ResearchGate. (n.d.). IR spectra of 1-methoxy-8-hydroxy-9,10-anthraquinone a powder and b film. [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

SciELO. (2014). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. [Link]

-

NIH. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

-

ResearchGate. (2014). Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K. [Link]

-

ACS. (2017). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. [Link]

Sources

1-Hydroxy-2-methoxyanthraquinone mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 1-Hydroxy-2-methoxyanthraquinone and Its Analogs

Abstract

Anthraquinones represent a significant class of naturally occurring and synthetic compounds with a broad spectrum of biological activities, including notable anticancer properties. This technical guide delves into the core mechanisms of action of this compound and its structurally related analogs. While research on this specific molecule is emerging, a comprehensive understanding can be synthesized by examining the well-documented activities of similar hydroxyanthraquinones. This document will elucidate the primary pathways through which these compounds exert their cytotoxic effects, focusing on the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). Detailed experimental protocols, data summaries, and pathway visualizations are provided to support researchers and drug development professionals in this field.

Introduction to Hydroxyanthraquinones

This compound is a member of the anthraquinone family, a class of aromatic compounds based on the anthracene core.[1] These molecules are prevalent in nature, found in various plants, fungi, and lichens, and have been used in traditional medicine for centuries.[2] The biological activity of anthraquinones is heavily influenced by the nature and position of their substituents. The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups, as in this compound, is critical to their pharmacological effects, which include antimicrobial, anti-inflammatory, antioxidant, and potent anticancer activities.[3][4]

The core anticancer strategy of many anthraquinone derivatives involves disrupting fundamental cellular processes in malignant cells, leading to a halt in proliferation and eventual cell death. This guide consolidates evidence from studies on various hydroxyanthraquinones to build a robust model for the mechanism of action of this compound.

Primary Mechanisms of Anticancer Activity

The cytotoxic effects of hydroxyanthraquinones against cancer cells are multifactorial, primarily converging on three interconnected mechanisms: induction of programmed cell death (apoptosis), disruption of the cell division cycle, and induction of oxidative stress.

Induction of Apoptosis

Apoptosis is a controlled, energy-dependent process of cell suicide that is essential for eliminating damaged or cancerous cells. Hydroxyanthraquinones are potent inducers of apoptosis, typically engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic (Mitochondrial) Pathway: This is a major route of action. Studies on related compounds like 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTA) show that they trigger apoptosis through the mitochondria-mediated pathway.[5] The process involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[6][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to a loss of mitochondrial membrane potential (MMP) and the release of cytochrome c into the cytosol.[8][9][10] Cytosolic cytochrome c then activates a cascade of cysteine proteases called caspases, beginning with the initiator caspase-9 and culminating in the activation of executioner caspase-3, which dismantles the cell.[6][8]

-

Extrinsic (Death Receptor) Pathway: Some anthraquinones can also activate the extrinsic pathway. This involves the upregulation of death receptors like Fas on the cell surface.[6] Ligation of these receptors triggers the activation of initiator caspase-8, which can directly activate caspase-3 or cleave the protein Bid to tBid, amplifying the apoptotic signal through the mitochondrial pathway.[8]

Caption: G2/M cell cycle arrest pathway mediated by hydroxyanthraquinones.

Generation of Reactive Oxygen Species (ROS)

The quinone structure is central to another key mechanism: the generation of ROS. Quinones can undergo redox cycling, a process where they are reduced to semiquinone radicals, which then react with molecular oxygen to produce superoxide anions (O₂•⁻). [11][12]This process regenerates the parent quinone, allowing it to repeat the cycle, leading to a significant accumulation of ROS.

This surge in ROS induces a state of oxidative stress within the cancer cell. [11][13]High levels of ROS can damage cellular macromolecules, including lipids, proteins, and DNA. [12]This damage can, in turn, trigger the apoptotic pathways described above, linking ROS generation directly to the induction of cell death. [9][10]The production of ROS is often a critical upstream event that initiates the entire cytotoxic cascade. [14]

Potential for Topoisomerase Inhibition

The planar aromatic structure of anthraquinones allows them to intercalate between the base pairs of DNA. This physical insertion can interfere with the function of DNA topoisomerases, enzymes crucial for managing DNA topology during replication and transcription. [15]Docking studies with related 1-hydroxyanthraquinones suggest an intercalative mode of binding with DNA topoisomerase. [15]By inhibiting these enzymes, anthraquinones can block DNA synthesis, leading to cell cycle arrest and apoptosis. [15]

Quantitative Data: Cytotoxic Activity

The efficacy of hydroxyanthraquinones is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the proliferation of 50% of a cancer cell population.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 2-hydroxy-3-methyl anthraquinone | HepG2 | Hepatocellular Carcinoma | 98.6 (48h) | [6] |

| 2-hydroxy-3-methyl anthraquinone | HepG2 | Hepatocellular Carcinoma | 80.55 (72h) | [6] |

| Aloe Emodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone) | CAL 27 | Oral Squamous Cell Carcinoma | 38 | [7] |

| 1-hydroxy-4-phenyl-anthraquinone | DU-145 | Prostate Cancer | 1.1 | [15] |

Note: Data for the specific this compound isomer is limited in the public domain; the table presents data for structurally similar and relevant anthraquinone compounds to provide a benchmark for cytotoxic potency.

Key Experimental Protocols

To validate the mechanisms described, a series of standard cell-based assays are employed.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HepG2, HCT116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with serially diluted concentrations of this compound for 24, 48, or 72 hours. Include a vehicle-only control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using dose-response curve fitting.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-

Cell Harvesting & Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes in the dark.

-

Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Sources

- 1. PhytoBank: Showing 1-Hydroxy-2-methylanthraquinone (PHY0169415) [phytobank.ca]

- 2. METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1-Hydroxy-2-methylanthraquinone | CAS#:6268-09-3 | Chemsrc [chemsrc.com]

- 5. Apoptosis induction and G2/M arrest of 2-methyl-1,3,6-trihydroxy-9,10-anthraquinone from Rubia yunnanensis in human cervical cancer Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naturally Isolated Sesquiterpene Lactone and Hydroxyanthraquinone Induce Apoptosis in Oral Squamous Cell Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Effects of 1,3-Dihydroxy-2-Methylanthraquinone and the Ethyl Acetate Fraction of Hedyotis Diffusa Willd against HepG2 Carcinoma Cells Mediated via Apoptosis | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 1-Hydroxyanthraquinones Containing Aryl Substituents as Potent and Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 1-Hydroxy-2-methoxyanthraquinone

Introduction

1-Hydroxy-2-methoxyanthraquinone is a substituted anthraquinone, a class of aromatic organic compounds with a core anthracene skeleton and two ketone groups. This particular derivative, with a hydroxyl group at the C1 position and a methoxy group at the C2 position, is of significant interest to researchers in drug development and materials science due to its potential biological activities and tinctorial properties. The efficacy of any compound in a biological or chemical system is fundamentally linked to its solubility. For drug development professionals, poor solubility can lead to low bioavailability and challenging formulation development. In materials science, solubility dictates the methods of purification, crystallization, and application.

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this guide synthesizes information on its physicochemical properties, the known solubility of closely related anthraquinone analogues, and the fundamental principles governing solubility. Furthermore, it provides a detailed, field-proven experimental protocol for researchers to determine the solubility of this compound in their own laboratories, ensuring a self-validating system for data generation.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a molecule is paramount to predicting its solubility behavior. The principle of "like dissolves like" is a cornerstone of solubility science, suggesting that a solute will dissolve best in a solvent that has a similar polarity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₄ | [1] |

| Molecular Weight | 254.24 g/mol | [1] |

| Appearance | Not specified (likely a colored solid) | |

| Melting Point | 229-230 °C | |

| Boiling Point | 465.4°C at 760 mmHg | [1] |

| Density | 1.4 g/cm³ | [1] |

| Predicted LogP | 2.1762 | [1] |

| Polar Surface Area (PSA) | 63.6 Ų | [1] |

The predicted LogP value of 2.1762 suggests that this compound has a moderate lipophilicity. The presence of a hydroxyl group and a methoxy group introduces polarity to the otherwise nonpolar anthraquinone core, allowing for hydrogen bonding interactions with protic solvents. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the oxygen atoms of the methoxy and ketone groups can act as hydrogen bond acceptors.

Factors Influencing the Solubility of this compound

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent.

-

The Anthraquinone Core: The large, planar, and aromatic anthraquinone skeleton is inherently hydrophobic and contributes to low solubility in polar solvents like water.

-

The Hydroxyl Group: The hydroxyl (-OH) group is a polar functional group that can participate in hydrogen bonding. This significantly increases the potential for solubility in polar protic solvents such as alcohols (e.g., ethanol, methanol) and water, compared to the unsubstituted anthraquinone.

-

The Methoxy Group: The methoxy (-OCH₃) group is less polar than a hydroxyl group but is still more polar than a C-H bond. The oxygen atom can act as a hydrogen bond acceptor, which can contribute to solubility in protic solvents.

-

Intramolecular Hydrogen Bonding: The proximity of the 1-hydroxyl group to the 9-keto group allows for the formation of a strong intramolecular hydrogen bond. This interaction can reduce the availability of the hydroxyl proton to form intermolecular hydrogen bonds with solvent molecules, which may decrease solubility compared to an isomer where such intramolecular bonding is not possible.[2]

-

Solvent Polarity: In accordance with the "like dissolves like" principle, this compound is expected to have higher solubility in moderately polar to polar organic solvents that can engage in hydrogen bonding. Its solubility in nonpolar solvents like hexane is expected to be low.

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.

Comparative Solubility of Anthraquinone Derivatives

While specific quantitative data for this compound is scarce, examining the solubility of its parent compound and closely related derivatives provides valuable insights.

Table 2: Qualitative and Quantitative Solubility of Anthraquinone and its Derivatives

| Compound | Solvent | Temperature (°C) | Solubility | Source |

| Anthraquinone | Water | 25 | Insoluble (1.353 mg/L) | [3][4] |

| Ethanol (cold) | Ambient | Sparingly soluble | [3] | |

| Ethanol (hot) | Boiling | Slightly more soluble | [3] | |

| Acetone | Ambient | Soluble | [3] | |

| Chloroform | 20 | 0.61 g/100 g | [4] | |

| Benzene | 20 | 0.26 g/100 g | [4] | |

| Toluene | 25 | 0.30 g/100 g | [4] | |

| 1-Hydroxyanthraquinone | Water | 25 | Sparingly soluble (0.5 mg/L) | [5] |

| Ethanol | Ambient | Soluble | [5] | |

| Acetone | Ambient | Soluble | [5] | |

| Chloroform | Ambient | 30 mg/mL | [6] | |

| DMSO | Ambient | Soluble | [7] | |

| 2-Hydroxyanthraquinone | DMSO | Ambient | 100 mg/mL | [8] |

| 1,8-Dihydroxyanthraquinone | Water | Room Temp. | 1.64 mg/mL | [9] |

| Methanol | Room Temp. | 628.6 mg/mL | [9] | |

| Ethanol | Room Temp. | 842.3 mg/mL | [9] | |

| 1-Hydroxy-2-methylanthraquinone | Acetone | Not specified | Soluble | [10] |

Based on this comparative data, it can be inferred that this compound is likely to be:

-

Poorly soluble in water.

-

Soluble in polar aprotic solvents like DMSO and acetone.

-

Moderately to well-soluble in alcohols such as ethanol and methanol.

The presence of both a hydroxyl and a methoxy group should render it more soluble in polar solvents than the parent anthraquinone. The exact interplay of these groups and the effect of intramolecular hydrogen bonding will determine the precise solubility values.

Experimental Protocol for Determining Thermodynamic Solubility: The Shake-Flask Method

For researchers and drug development professionals requiring precise solubility data, the gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method. This method is reliable and ensures that a true equilibrium is reached between the solid and liquid phases.[11]

Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (solid)

-

Solvents of interest (e.g., water, ethanol, methanol, acetone, DMSO, acetonitrile)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound into a vial. An amount that is visually in excess after the experiment is sufficient.

-

Add a precise volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined period. A minimum of 24 hours is recommended, but for poorly soluble compounds, 48 to 72 hours may be necessary to ensure equilibrium is reached.[11] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw a known volume of the clear supernatant using a pipette. For volatile solvents, this should be done quickly to minimize evaporation.

-

For an extra level of certainty, the withdrawn supernatant can be filtered through a syringe filter. It is crucial to discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the saturated solution from step 3 with a known volume of the solvent to bring its concentration within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Construct a calibration curve from the standard solutions (absorbance vs. concentration).

-

Determine the concentration of the diluted sample from the calibration curve and back-calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Self-Validating System

To ensure the trustworthiness of the generated data, the following should be incorporated:

-

Time to Equilibrium: As mentioned, sampling at multiple time points until a plateau in concentration is observed confirms that equilibrium has been reached.

-

Triplicate Measurements: Each solubility determination should be performed in at least triplicate to assess the precision of the measurement.

-

Purity of Compound and Solvent: The purity of both the solute and the solvent should be known and reported, as impurities can significantly affect solubility.

Figure 1: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

References

-

Anthraquinone. Sciencemadness Wiki. Available from: [Link]

-

Solubility of hydroquinone in different solvents from 276.65 K to 345.10 K. ResearchGate. Available from: [Link]

-

Solubility of anthraquinone derivatives in supercritical carbon dioxide. CORE. Available from: [Link]

-

Measurement and correlation of 1,4-diamino-2-methoxyanthraquinone and 1-amino-2-methoxy-4-hydroxyanthraquinone in supercritical CO2. Taylor & Francis Online. Available from: [Link]

-

Shake Flask Method Summary. BioAssay Systems. Available from: [Link]

-

Competition of Intra- and Intermolecular Forces in Anthraquinone and Its Selected Derivatives. National Center for Biotechnology Information. Available from: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study. ResearchGate. Available from: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]

-

Anthraquinone. Sciencemadness Wiki. Available from: [Link]

-

Hydroquinone Solubility in Pure and Binary Solvent Mixture at Various Temperatures with FTIR. Research Journal of Pharmacy and Technology. Available from: [Link]

-

Determination and Correlation of the Solubility of Musk Ketone in Pure and Binary Solvents at 273.15–313.15 K. ResearchGate. Available from: [Link]

-

Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives. National Center for Biotechnology Information. Available from: [Link]

-

Photochemical transformations of anthraquinone in polymeric alcohols. ResearchGate. Available from: [Link]

-

Solubilities of 1,8-dihydroxyanthraquinone in water, organic solvents... ResearchGate. Available from: [Link]

-

Dissolution behavior of 2-ethylanthraquinone in various neat solvents: Solubility, correlation and thermodynamic analysis. ResearchGate. Available from: [Link]

-

Anthraquinone. Solubility of Things. Available from: [Link]

-

Trend in Solubility of Alcohols. YouTube. Available from: [Link]

-

A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information. Available from: [Link]

-

Experimental Studies on Hydrocarbon Neuropathies Induced by Methyl-Ethyl-Ketone (MEK). National Center for Biotechnology Information. Available from: [Link]

-

1-Hydroxy-2-methylanthraquinone. Natural Product Description. Available from: [Link]

-

In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. Available from: [Link]

-

Modeling of the Solubility of 2‑Ethyl or 2-tert-pentyl Anthraquinone in Organic Solvents. Figshare. Available from: [Link]

Sources

- 1. Study of Tetrahydroxylated Anthraquinones—Potential Tool to Assess Degradation of Anthocyanins Rich Food - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Page loading... [wap.guidechem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medkoo.com [medkoo.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 1-Hydroxy-2-methoxyanthraquinone

Abstract

This technical guide provides a comprehensive framework for the quantum chemical investigation of 1-Hydroxy-2-methoxyanthraquinone, a derivative of the vital anthraquinone scaffold. Recognizing the significant role of anthraquinones in medicinal chemistry and materials science, this document serves as a robust resource for researchers, scientists, and drug development professionals. We move beyond a simple recitation of methods to offer a field-proven, logical workflow grounded in Density Functional Theory (DFT). This guide details the causality behind methodological choices, from functional and basis set selection to the interpretation of complex datasets. It includes a step-by-step, self-validating computational protocol designed for reproducibility and scientific integrity. Key analyses, including Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and simulated spectroscopic studies (IR and UV-Vis), are elucidated. The objective is to empower researchers to not only perform these calculations but to deeply understand the resulting data, enabling the prediction of molecular properties and reactivity, thereby accelerating discovery in related fields.

Introduction: The Scientific Imperative

The anthraquinone core is a privileged scaffold in chemistry, forming the backbone of numerous natural products, industrial dyes, and therapeutic agents.[1] Derivatives of this structure exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This compound, the subject of this guide, is a representative of this versatile chemical class. Understanding its fundamental electronic structure and physicochemical properties is paramount for unlocking its full potential, whether as a novel therapeutic agent or a functional organic material.[2]

Traditional experimental approaches, while indispensable, are often resource-intensive. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer a powerful, predictive alternative.[3] DFT allows us to construct a detailed molecular portrait, revealing insights into geometric structure, electronic distribution, spectroscopic signatures, and chemical reactivity at the subatomic level.[4] This in silico approach enables high-throughput screening and rational design, guiding experimental efforts and minimizing costly trial-and-error cycles.[5]